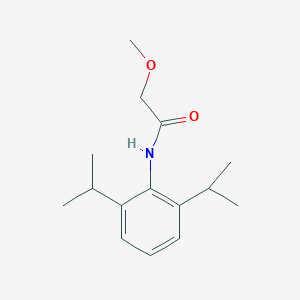![molecular formula C20H24Br2N2O2 B310315 2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B310315.png)
2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide, also known as BAY 60-2770, is a chemical compound that has been extensively studied in the field of biomedical research. It is a selective inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in the regulation of various physiological processes in the human body. In
Wissenschaftliche Forschungsanwendungen
2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide 60-2770 has been extensively studied in the field of biomedical research due to its selective inhibition of sGC. This enzyme plays a crucial role in the regulation of various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. Therefore, this compound 60-2770 has been investigated for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and neurological disorders.
Wirkmechanismus
2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide 60-2770 selectively inhibits the heme-containing domain of sGC, which leads to a decrease in the production of cyclic guanosine monophosphate (cGMP). This molecule is a second messenger that regulates various physiological processes in the body. By inhibiting sGC, this compound 60-2770 reduces the levels of cGMP, which results in the relaxation of smooth muscle cells and the inhibition of platelet aggregation.
Biochemical and Physiological Effects:
This compound 60-2770 has been shown to have various biochemical and physiological effects in preclinical studies. It has been demonstrated to reduce blood pressure, inhibit platelet aggregation, and improve pulmonary hemodynamics in animal models of cardiovascular diseases. Additionally, this compound 60-2770 has been shown to have neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide 60-2770 for lab experiments is its selectivity for sGC. This allows researchers to specifically target this enzyme and study its effects on various physiological processes. However, one limitation of this compound 60-2770 is its limited solubility in water, which can make it challenging to administer in certain experimental settings.
Zukünftige Richtungen
There are many potential future directions for the study of 2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide 60-2770. One area of interest is the development of novel therapeutic applications for cardiovascular diseases, pulmonary hypertension, and neurological disorders. Additionally, researchers may investigate the potential use of this compound 60-2770 as a tool for studying the role of sGC in various physiological processes. Furthermore, the development of new analogs of this compound 60-2770 with improved solubility and selectivity may lead to further advancements in the field of sGC research.
In conclusion, this compound 60-2770 is a chemical compound that has been extensively studied in the field of biomedical research due to its selective inhibition of sGC. It has various potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and neurological disorders. Its mechanism of action involves the inhibition of cGMP production, which results in the relaxation of smooth muscle cells and the inhibition of platelet aggregation. While there are some limitations to its use in lab experiments, there are many potential future directions for the study of this compound 60-2770.
Synthesemethoden
The synthesis of 2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide 60-2770 involves the reaction of 2,4-dibromophenol with 4-(diethylamino)-2-methylphenylpropan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound.
Eigenschaften
Molekularformel |
C20H24Br2N2O2 |
|---|---|
Molekulargewicht |
484.2 g/mol |
IUPAC-Name |
2-(2,4-dibromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide |
InChI |
InChI=1S/C20H24Br2N2O2/c1-5-24(6-2)16-8-9-18(13(3)11-16)23-20(25)14(4)26-19-10-7-15(21)12-17(19)22/h7-12,14H,5-6H2,1-4H3,(H,23,25) |
InChI-Schlüssel |
XUTHTVCRMXJINJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br)C |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Br)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-(2-methylphenoxy)-N-(3-{[(2-methylphenoxy)acetyl]amino}phenyl)acetamide](/img/structure/B310253.png)
